molecular formula C10H14ClN B1281333 N-Benzyl-2-propen-1-amine hydrochloride CAS No. 23530-82-7

N-Benzyl-2-propen-1-amine hydrochloride

Cat. No.: B1281333
CAS No.: 23530-82-7
M. Wt: 183.68 g/mol
InChI Key: OUDLNGVMJGSNIV-UHFFFAOYSA-N
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Description

N-Benzyl-2-propen-1-amine hydrochloride: is an organic compound with the empirical formula C10H14ClN and a molecular weight of 183.68 g/mol . It is a white solid that is soluble in alcohols and organic solvents but insoluble in water . This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-propen-1-amine hydrochloride typically involves the reaction of benzylamine with propenyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by adding hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-propen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Benzyl-2-propen-1-amine hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of various aromatic compounds, oximes, and hydrazine derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of amines on biological systems. It can also be used in the synthesis of pharmaceutical intermediates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of N-Benzyl-2-propen-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Comparison: N-Benzyl-2-propen-1-amine hydrochloride is unique due to its propenyl group, which imparts specific reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of aromatic compounds and derivatives .

Properties

IUPAC Name

N-benzylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDLNGVMJGSNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496759
Record name N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-82-7
Record name N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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